Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)

Buchwald-Hartwig amination arylamine synthesis catalyst activation

Multi-component Pd catalyst systems suffer from Pd(I)-dimer formation and ligand sequestration, reducing active catalyst and complicating purification. PdCl(crotyl)Amphos is a single-component, pre-ligated π-allyl Pd(II) precatalyst that bypasses these issues. • 3× faster amination vs. in-situ Pd(0)/Amphos - accelerates parallel synthesis workflows. • 10.7× greater ethanol stability vs. cinnamyl analogs - enables reliable Suzuki couplings in aqueous alcoholic media. • 43% higher initial TOF; Pd(I)-dimer pathway virtually eliminated - maximizes Pd utilization at lower loadings.

Molecular Formula C20H35ClNPPd
Molecular Weight 462.3 g/mol
Cat. No. B12292351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
Molecular FormulaC20H35ClNPPd
Molecular Weight462.3 g/mol
Structural Identifiers
SMILESCC=C[CH2-].CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+]
InChIInChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1/b;4-3+;;
InChIKeyASQSTGRGIHOSGZ-NXZCPFRHSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(crotyl)Amphos Palladium(II) Precatalyst


Chloro(crotyl)[di‑tert‑butyl(4‑dimethylaminophenyl)phosphine]palladium(II), commonly referred to as PdCl(crotyl)Amphos or AmPhos Pd(crotyl)Cl, belongs to the class of neutral π‑allylpalladium(II) precatalysts . It is designed to deliver the electron‑rich, sterically demanding Amphos ligand (di‑tert‑butyl(4‑dimethylaminophenyl)phosphine) in a pre‑ligated, air‑ and moisture‑stable single‑component form [1]. The compound is part of the Johnson Matthey Pi‑allyl catalyst kit and is recognized for its facile activation to the active L‑Pd(0) species under mild cross‑coupling conditions, avoiding the generation of inhibitory carbazole by‑products that can poison reactions when other precatalysts are employed .

Pre‑ligated single component: electron‑rich Amphos ligand already coordinated to palladium; air‑ and moisture‑stable solid
Facile activation: generates active L‑Pd(0) under mild cross‑coupling conditions via reductive elimination of the crotyl group
Clean catalytic cycle entry: avoids inhibitory carbazole‑type by‑products common with other palladium sources

Why PdCl(crotyl)Amphos Cannot Be Replaced


Generic Pd(0) sources (Pd₂(dba)₃, Pd(PPh₃)₄) and simple Pd(II) salts (Pd(OAc)₂, PdCl₂) require in‑situ addition of free ligand and an external activating agent. This approach frequently results in inactive Pd(I)‑dimer formation, ligand sequestration, or premature catalyst decomposition before the active monoligated L‑Pd(0) species is generated [1]. The targeted compound bypasses this entire induction sequence. As a single‑component, neutral π‑crotyl‑Pd(II) precatalyst, it already carries the intended bulky, electron‑rich Amphos ligand coordinated to the palladium center . Activation occurs rapidly under standard cross‑coupling conditions through reductive elimination of the crotyl group, releasing the active 12‑electron L‑Pd(0) without producing inhibitory by‑products such as carbazole derivatives that are known to poison reactions initiated by other palladium sources . This controlled activation pathway directly impacts the key procurement consideration: lower catalyst loadings and shorter reaction times are achievable because the active catalytic species is generated in a cleaner and more efficient manner than with in‑situ mixtures.

This Precatalyst
Generic Pd(0)/Pd(II) + Free Ligand
Direct activation to active L‑Pd(0) without in‑situ ligand mixing or external activator
Requires in‑situ addition of Amphos ligand and reducing agent; risk of ligand sequestration or incomplete complexation
Crotyl group eliminates cleanly; no detectable carbazole or Pd(I) dimer by‑products
In‑situ mixtures often produce inactive Pd(I) dimers (up to ~40% of Pd inventory) and carbazole inhibitors
Shorter reaction times and more predictable kinetics reported in benchmark amination
Longer induction periods and lower final conversions observed under identical conditions

PdCl(crotyl)Amphos: Quantitative Evidence vs. Analogs


C–N Bond Formation Advantage Over In‑Situ Systems

The neutral π‑crotyl‑Amphos precatalyst delivers the active L‑Pd(0) species with significantly higher efficiency than in‑situ generated Pd(0)/Amphos systems. In the benchmark coupling of 4‑chlorotoluene with morpholine, the pre‑formed PdCl(crotyl)Amphos catalyzed the reaction to completion in 2 hours at 100 °C with 0.5 mol % Pd loading, whereas the conventional Pd₂(dba)₃/Amphos (1:2) system required 6 h under otherwise identical conditions to reach only 85% conversion [1]. This is attributed to the avoidance of inhibitory off‑cycle dimer formation [(μ‑allyl)(μ‑Cl)Pd₂(L)₂] during activation, a pathway that consumes ca. 20–40% of the total palladium inventory in in‑situ systems [1].

C–N Bond Formation
Head‑to‑head
Target
100% in 2 h
Comparator
85% in 6 h
Supports Buchwald‑Hartwig amination workflow fit
4‑chlorotoluene + morpholine; 0.5 mol% Pd, 100 °C
Buchwald-Hartwig amination arylamine synthesis catalyst activation

Suppression of Pd(I) Dimer Formation

X‑ray crystallography and kinetic studies have established that PdCl(crotyl)Amphos releases the crotyl coupling product (butene) without generating detectable levels of the dinuclear (μ‑allyl)(μ‑Cl)Pd₂(Amphos)₂ species that typically forms from other π‑allyl precatalysts and poisons catalysis [1]. In contrast, the analogous allyl‑based precatalyst (allyl)Pd(Amphos)Cl produces approximately 12% of the inactive Pd(I)‑dimer as a persistent off‑cycle resting state under identical activation conditions (THF, 25 °C, 0.05 M), leading to a 30% lower initial turnover frequency (TOF) in the first 30 minutes of reaction [1].

Pd(I) Dimer Suppression
Head‑to‑head
≥10 pplower dimer
Indicates cleaner activation and higher Pd utilization
TOF₀‑₃₀min 43% higher vs. allyl‑Amphos; Suzuki coupling model
catalyst deactivation Pd(I) dimer precatalyst design

Enhanced Stability in Protic Solvents vs. Cinnamyl Analogs

The π‑crotyl scaffold of PdCl(crotyl)Amphos exhibits markedly superior stability in primary and secondary alcohols compared to π‑cinnamyl counterparts. In ethanol, the half‑life of the crotyl complex is 48 h at 25 °C, whereas the corresponding cinnamyl derivative decomposes with a half‑life of only 4.5 h under identical conditions (0.01 M, ambient light) [1]. This difference is mechanistically ascribed to the slower rate of protic cleavage of the Pd–(π‑crotyl) bond versus Pd–(π‑cinnamyl), enabling efficient coupling in alcoholic solvent systems without premature catalyst decomposition [1].

Protic Solvent Stability
Reported comparison
Target
t½ 48 h
Cinnamyl
t½ 4.5 h
Supports use in alcoholic solvents and pre‑prepared stock solutions
0.01 M in anhydrous EtOH, 25 °C; monitored by ³¹P NMR
solvent compatibility protic media catalyst lifetime

PdCl(crotyl)Amphos: Best Applications


High‑Throughput Synthesis of Arylamine Libraries

In medicinal chemistry programs requiring rapid parallel synthesis of hundreds of N‑arylated heterocycles, the pre‑formed PdCl(crotyl)Amphos eliminates the need for pre‑mixing catalysts and ligands. The quantitative advantage of 3× shorter reaction times versus in‑situ Pd(0)/Amphos mixtures (Section 3, Item 1) translates directly into faster plate‑to‑plate turnaround. Consistent high conversions reduce the burden of post‑reaction purification, enabling direct biological screening of crude reaction mixtures with greater confidence in product identity [1].

Late‑Stage Functionalization of Natural Product Alcohols

The 10.7‑fold superior stability of the crotyl complex in ethanol compared to cinnamyl analogs (Section 3, Item 3) makes it the precatalyst of choice for Suzuki‑Miyaura couplings performed on substrates containing unprotected hydroxyl groups or when aqueous ethanolic solvent mixtures are mandated by the solubility profile of advanced intermediates. This stability advantage minimizes catalyst decomposition during the course of the reaction, ensuring that the targeted cross‑coupling outcompetes protodehalogenation or proto‑deboronation side reactions [2].

Low‑Loading Amination at Scale

The near‑elimination of the Pd(I)‑dimer parasitic pathway (Section 3, Item 2) means that a higher fraction of the purchased palladium actually enters the catalytic cycle. At pilot scale, the 43% higher initial TOF and the absence of persistent inactive Pd‑dimer species justify the higher unit price of the pre‑formed complex because the effective palladium utilization is substantially improved, reducing both heavy metal waste streams and the cost associated with palladium removal from the final API [3].

Application
Selection Property
Validation Focus
Parallel synthesis of N‑aryl amines
Pre‑ligated, single‑component activation
Reaction time and conversion consistency
Late‑stage functionalization in alcoholic media
Protic solvent compatibility
Catalyst half‑life in ethanol
Low‑loading amination at scale
Pd(I) dimer pathway suppression
Catalytic productivity (TON/TOF) and Pd utilization
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